4-Bromo-3-chloro-5-fluorobenzaldehyde
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Overview
Description
4-Bromo-3-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where bromine, chlorine, and fluorine are introduced in a controlled manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorinating agents under specific temperature and solvent conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-Bromo-3-chloro-5-fluorobenzoic acid.
Reduction: Formation of 4-Bromo-3-chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, while the halogens can participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 4-Bromo-3-fluorobenzaldehyde
- 4-Chloro-3-fluorobenzaldehyde
- 4-Bromo-2-chlorobenzaldehyde
Comparison: 4-Bromo-3-chloro-5-fluorobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and may participate in distinct chemical reactions .
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJJKNTBZVARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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